molecular formula C16H9F3N2 B13040630 2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile

2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile

Cat. No.: B13040630
M. Wt: 286.25 g/mol
InChI Key: HPMUSDCKLDYTRL-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives The trifluoromethyl group in its structure is known for its significant electronegativity and its ability to influence the chemical and biological properties of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile typically involves the reaction of 4-(trifluoromethyl)phenylhydrazine with an appropriate indole derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the carbon-nitrogen bond in the indole ring. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylhydrazine
  • 2-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenol

Uniqueness

Compared to similar compounds, 2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile stands out due to its indole core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C16H9F3N2

Molecular Weight

286.25 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1H-indole-3-carbonitrile

InChI

InChI=1S/C16H9F3N2/c17-16(18,19)11-7-5-10(6-8-11)15-13(9-20)12-3-1-2-4-14(12)21-15/h1-8,21H

InChI Key

HPMUSDCKLDYTRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)C(F)(F)F)C#N

Origin of Product

United States

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